3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one
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Overview
Description
3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one is a unique organotin compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound features a distinctive oxazastannolidin ring structure, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one typically involves the reaction of diethylstannane with an appropriate aminoacetyl precursor under controlled conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the formation of the oxazastannolidin ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the scalability of the synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized oxazastannolidin derivatives, reduced oxazastannolidin compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological processes, making it a promising candidate for antimicrobial and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
3-(Bromoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one: Similar in structure but contains a bromoacetyl group instead of an aminoacetyl group.
3-(Aminoacetyl)-2,2-dimethyl-1,3,2-oxazastannolidin-5-one: Similar but with dimethyl groups instead of diethyl groups.
Uniqueness
3-(Aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one is unique due to its specific combination of functional groups and the presence of the oxazastannolidin ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
141381-99-9 |
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Molecular Formula |
C8H16N2O3Sn |
Molecular Weight |
306.93 g/mol |
IUPAC Name |
3-(2-aminoacetyl)-2,2-diethyl-1,3,2-oxazastannolidin-5-one |
InChI |
InChI=1S/C4H8N2O3.2C2H5.Sn/c5-1-3(7)6-2-4(8)9;2*1-2;/h1-2,5H2,(H2,6,7,8,9);2*1H2,2H3;/q;;;+2/p-2 |
InChI Key |
RDZHIVUFEXVFDT-UHFFFAOYSA-L |
Canonical SMILES |
CC[Sn]1(N(CC(=O)O1)C(=O)CN)CC |
Origin of Product |
United States |
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